7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
7'-Fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS: 1251683-24-5; C₂₃H₂₆FN₃O₅, MW: 443.468) is a spirocyclic compound featuring a piperidine ring fused to a quinazolinone scaffold via a spiro junction . Key structural attributes include:
- 7'-Fluoro substituent: Enhances metabolic stability and influences electronic properties.
- 1'-Methyl group: Contributes to steric effects and conformational rigidity.
- 3,4,5-Trimethoxybenzoyl moiety: A bulky acyl group that may enhance lipophilicity and receptor binding specificity.
The compound is synthesized via acylation and spirocyclization strategies, with intermediates derived from 1-benzyl-4-piperidone . Its commercial availability (e.g., Combi-Blocks Inc.) underscores its relevance in medicinal chemistry research, though its biological targets remain underexplored .
Properties
IUPAC Name |
7-fluoro-1-methyl-1'-(3,4,5-trimethoxybenzoyl)spiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5/c1-26-17-13-15(24)5-6-16(17)21(28)25-23(26)7-9-27(10-8-23)22(29)14-11-18(30-2)20(32-4)19(12-14)31-3/h5-6,11-13H,7-10H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCRXYYONVKAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS Number: 1251683-24-5) is a synthetic compound characterized by its unique structural features that suggest potential biological activity. This compound belongs to the class of spiroquinazolines and has drawn interest for its possible therapeutic applications in oncology and other areas of medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 443.5 g/mol. Its structure includes a fluorine atom and multiple methoxy groups, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26FN3O5 |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 1251683-24-5 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to 7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells. For instance, research demonstrated that similar compounds could induce apoptosis in MCF7 breast cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .
Case Study: MCF7 Cell Line
- IC50 Values : Compounds similar to 7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one exhibited IC50 values ranging from 0.34 µM to 9.61 µM against MCF7 cells.
- Mechanism : Induction of apoptosis was attributed to the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax) .
Inhibition of Enzymatic Activity
The compound has been studied for its inhibitory effects on various enzymes that are critical in cancer progression. For example, it has shown potential as an inhibitor of topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of cancer cell proliferation.
Structure-Activity Relationship (SAR)
The presence of the trimethoxybenzoyl group in the structure is significant for enhancing biological activity. The methoxy groups are thought to improve lipophilicity and facilitate better interaction with biological targets. The fluorine atom may also play a role in enhancing binding affinity and selectivity for specific receptors or enzymes.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds can provide insights into the biological activity of 7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one.
| Compound Name | IC50 (µM) MCF7 | Mechanism |
|---|---|---|
| 7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl) | 0.34 - 9.61 | Apoptosis induction |
| Combretastatin A-4 | 0.016 | Tubulin polymerization inhibition |
| Other indole derivatives | Varies | Various mechanisms |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that spiro compounds exhibit significant antimicrobial properties. For instance, derivatives of spiro compounds have shown effectiveness against various strains of bacteria, including drug-resistant strains. The compound's structure allows it to interact with microbial targets effectively, potentially leading to new antibiotic therapies .
Anti-inflammatory Properties
The anti-inflammatory potential of spiro compounds has been well-documented. Research shows that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The selectivity and potency of these compounds surpass traditional anti-inflammatory drugs like celecoxib, making them promising candidates for treating inflammatory diseases .
Anticancer Activity
Quinazoline derivatives are recognized for their anticancer properties. The unique structure of 7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one may contribute to its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . Studies have shown that modifications in the quinazoline structure can enhance cytotoxicity against various cancer cell lines.
Case Studies
Numerous case studies highlight the efficacy of spiro compounds in medicinal chemistry:
- Case Study 1: A study on a series of spiro compounds demonstrated their ability to inhibit COX enzymes with IC50 values significantly lower than standard treatments .
- Case Study 2: Research involving the synthesis and testing of quinazoline derivatives showed promising results against various cancer cell lines, indicating potential for further development into therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations
Fluorine Positioning: Fluorine at the 7' position (target) vs. Fluorinated spiro compounds are frequently employed in PET imaging due to ¹⁸F/¹⁹F isotopes’ favorable pharmacokinetics .
Acyl Group Variations :
- The 3,4,5-trimethoxybenzoyl group (target) increases lipophilicity (cLogP ≈ 3.5) compared to hydroxybenzoyl derivatives (cLogP ≈ 1.8), impacting blood-brain barrier permeability .
- Bulky acyl groups (e.g., cyclopropylmethyl in SalA-VS-08) are critical for receptor subtype selectivity .
Synthetic Accessibility :
- The target compound’s synthesis mirrors methods for 1'-acyl spiropiperidines, utilizing mild debenzylation (HCOONH₄/Pd/C) .
- In contrast, [¹⁸F]FBAT requires automated radiosynthesis for isotopic labeling .
Biological Relevance :
- While the target compound lacks reported bioactivity, structural analogs exhibit diverse applications:
- iNOS Imaging: [¹⁸F]FBAT shows nanomolar affinity for inducible nitric oxide synthase (iNOS) in neuroinflammation models .
- Opioid Modulation : SalA-VS-08 demonstrates submicromolar agonism at kappa-opioid receptors (Ki = 0.8 nM) .
Q & A
Q. What are the established synthesis protocols for this spiroquinazoline derivative?
The compound is synthesized via [5+1]-cyclocondensation of substituted triazinones (e.g., 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-one) with heterocyclic ketones. Key steps include:
- Reacting triazinones with ketones in anhydrous solvents (e.g., DMF) under nitrogen.
- Optimizing reaction time (12-24 hrs) and temperature (80-100°C).
- Purification via column chromatography (silica gel, ethyl acetate/hexane). Yields exceeding 85% are achievable, with structural analogs showing anti-inflammatory efficacy surpassing Diclofenac sodium .
Q. Which spectroscopic techniques validate the compound’s structural integrity?
- IR Spectroscopy : Confirms carbonyl groups (e.g., benzoyl C=O stretch at ~1700 cm⁻¹) and spirocyclic framework.
- GC-MS : Identifies molecular ion peaks (low intensity, 0.5–8.0%) matching the molecular weight of 217.27 g/mol.
- NMR (1H/13C) : Resolves piperidine and quinazoline ring protons, with trimethoxybenzoyl signals at δ 3.8–4.0 ppm .
Q. What safety protocols are critical for laboratory handling?
- Use fume hoods and nitrile gloves to prevent inhalation/skin contact.
- Immediate first aid: Flush eyes with water for 15 minutes; if inhaled, move to fresh air.
- Emergency protocols require providing the SDS (CAS: 635713-68-7) to medical personnel, noting incomplete GHS classification .
Advanced Research Questions
Q. How can discrepancies in reported pharmacological data be resolved?
Discrepancies often stem from assay variability (e.g., inflammation models). Mitigation strategies:
- Standardize in vivo models (e.g., Wistar rats, 1% formalin injection).
- Validate with orthogonal assays (e.g., ELISA for TNF-α/IL-6).
- Compare against structurally similar compounds (e.g., 1-methyl-3'-(4-methoxyphenyl)-spiro derivatives) showing 69.2–85.9% efficacy improvements over Diclofenac .
Q. What strategies enhance bioavailability for CNS applications?
- Structural Modifications : Replace 3,4,5-trimethoxy groups with fluorinated substituents to increase lipophilicity (logP > 3).
- In Silico Screening : Use PAMPA-BBB models to predict blood-brain barrier penetration.
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/brain concentrations, with spiroquinazoline analogs showing t½ > 6 hrs .
Q. How to design dose-response studies for anti-inflammatory mechanisms?
- Experimental Design :
- Doses : 10, 30, 100 mg/kg (oral administration).
- Endpoints : Paw edema reduction (0–24 hrs), COX-2 inhibition (Western blot).
- Statistical Analysis : ANOVA with Tukey’s post-hoc test; EC50 calculated via nonlinear regression.
- Controls : Diclofenac (10 mg/kg) and vehicle .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (Rf = 0.4 in EtOAc/hexane 1:1) .
- Bioactivity Assays : Use Chromolith® HPLC columns for purity analysis (>95%) before in vivo testing .
- Theoretical Frameworks : Link pharmacological outcomes to receptor binding models (e.g., COX-2 inhibition kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
